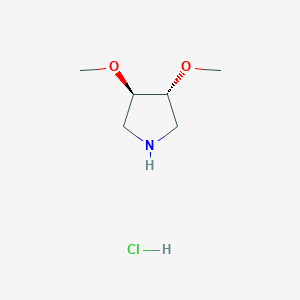

(3r,4r)-3,4-Dimethoxypyrrolidine hydrochloride

Description

Significance of Chiral Pyrrolidine (B122466) Derivatives in Organic Synthesis

Chiral pyrrolidine derivatives are of paramount importance in the field of organic synthesis. Their rigid, cyclic structure and the presence of stereogenic centers make them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks for the synthesis of complex molecules. The pyrrolidine scaffold is found in numerous biologically active compounds, including alkaloids and amino acids like proline and hydroxyproline. cenmed.commreda.com.cn Consequently, the development of synthetic routes to enantiomerically pure pyrrolidine derivatives is a significant area of research. nih.gov These derivatives are instrumental in controlling the stereochemical outcome of chemical reactions, which is crucial in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. acs.org

Stereochemical Context and Importance of the (3R,4R) Isomer

The stereochemistry of a molecule dictates its three-dimensional arrangement in space, which in turn influences its physical, chemical, and biological properties. In the case of (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride, the "(3R,4R)" designation specifies the absolute configuration at the two stereogenic centers on the pyrrolidine ring. This particular trans-configuration of the methoxy (B1213986) groups imparts a specific shape and electronic environment to the molecule. The precise spatial orientation of these substituents is critical when the molecule is used as a chiral ligand or catalyst, as it directs the approach of reactants and influences the stereoselectivity of the transformation. The ability to synthesize and utilize specific stereoisomers like the (3R,4R) form allows chemists to achieve high levels of control in asymmetric synthesis.

Overview of Research Domains Pertaining to this compound

While specific research applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility in several key research domains. Based on the applications of analogous chiral 3,4-disubstituted pyrrolidines, this compound is a promising candidate for use as a chiral ligand in transition-metal-catalyzed reactions. The nitrogen atom and the oxygen atoms of the methoxy groups can act as coordination sites for metal ions, creating a chiral environment that can induce enantioselectivity in reactions such as asymmetric hydrogenations, cycloadditions, and cross-coupling reactions.

Furthermore, its structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyrrolidine core is a privileged scaffold in drug discovery, and the introduction of specific stereochemistry and functional groups can lead to the development of novel therapeutic agents. acs.org The dimethoxy substitution pattern could influence the pharmacokinetic properties of a potential drug candidate, such as its solubility and metabolic stability.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 942309-06-0 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white solid |

| Chirality | (3R,4R) |

Properties

IUPAC Name |

(3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADJZKQYPPMFA-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,4r 3,4 Dimethoxypyrrolidine Hydrochloride

Stereoselective Approaches to Pyrrolidine (B122466) Ring Construction

The cornerstone of synthesizing enantiomerically pure (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride lies in the stereocontrolled construction of the pyrrolidine ring. Both diastereoselective and enantioselective strategies are employed to establish the correct relative and absolute stereochemistry.

Diastereoselective Synthesis Strategies

Diastereoselective approaches often involve the use of a chiral auxiliary or a substrate-controlled reaction to direct the formation of the desired stereoisomer. One common strategy involves the cyclization of a chiral acyclic precursor where the existing stereocenters influence the formation of the new stereocenters in the ring. For instance, intramolecular cyclization reactions of appropriately substituted open-chain compounds derived from chiral starting materials can proceed with high diastereoselectivity.

Another powerful diastereoselective method is the [3+2] cycloaddition reaction. For example, the reaction between an azomethine ylide and an alkene dipolarophile can generate multiple stereocenters in a single step. The diastereoselectivity of this reaction can be controlled by the stereochemistry of the reactants and the reaction conditions.

Enantioselective Synthesis Strategies

Enantioselective methods aim to create the desired enantiomer from achiral or racemic starting materials through the use of a chiral catalyst or reagent. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a prominent enantioselective approach for the synthesis of substituted pyrrolidines. The use of chiral metal complexes as catalysts can induce high levels of enantioselectivity, leading to the preferential formation of one enantiomer.

Furthermore, enantioselective reduction of a prochiral precursor, such as a 3,4-dioxopyrrolidine derivative, using a chiral reducing agent or a catalyst can establish the (3R,4R) stereochemistry of the resulting diol, which is a key intermediate.

Precursor Chemistry and Reaction Pathways

The choice of starting materials and the subsequent reaction pathways are critical in determining the efficiency and stereochemical outcome of the synthesis.

Derivatization from Chiral Pool Precursors

A widely adopted and efficient strategy for the synthesis of this compound involves the use of readily available and inexpensive chiral molecules, a concept known as the chiral pool. L-(+)-Tartaric acid is a particularly valuable starting material for this purpose due to its inherent C2 symmetry and defined stereochemistry, which directly corresponds to the desired (3R,4R) configuration of the final product.

The synthesis typically commences with the conversion of diethyl L-tartrate to the corresponding N-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (a succinimide (B58015) derivative) through condensation with benzylamine (B48309). This is followed by a stereoselective reduction of the dione (B5365651) to afford (3R,4R)-1-benzyl-3,4-pyrrolidinediol. This diol serves as a crucial intermediate.

The subsequent key step is the methylation of the two hydroxyl groups to form (3R,4R)-1-benzyl-3,4-dimethoxypyrrolidine. This is commonly achieved using a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by reaction with a methylating agent like methyl iodide.

Finally, the N-benzyl protecting group is removed, typically via catalytic hydrogenation, and the resulting (3R,4R)-3,4-dimethoxypyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: Synthesis of (3R,4R)-1-Benzyl-3,4-pyrrolidinediol from Diethyl L-Tartrate

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Diethyl L-tartrate, Benzylamine | Toluene, reflux | N-Benzyl-3,4-dihydroxy-pyrrolidine-2,5-dione | Not specified |

| 2 | N-Benzyl-3,4-dihydroxy-pyrrolidine-2,5-dione | LiAlH₄, THF, reflux | (3R,4R)-1-Benzyl-3,4-pyrrolidinediol | Not specified |

De novo Asymmetric Synthesis Routes

De novo asymmetric syntheses build the chiral pyrrolidine ring from achiral starting materials without relying on a chiral pool. These routes offer flexibility but often require the development of highly selective catalytic systems.

One such approach could involve the asymmetric dihydroxylation of a suitable N-protected 3-pyrroline. The use of Sharpless asymmetric dihydroxylation, for instance, could introduce the two hydroxyl groups with the desired (3R,4R) stereochemistry. Subsequent methylation of the diol and deprotection would lead to the target compound.

Another de novo strategy could be the enantioselective conjugate addition of a nitrogen nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and further functional group manipulations to install the methoxy (B1213986) groups with the correct stereochemistry.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the methylation of (3R,4R)-1-benzyl-3,4-pyrrolidinediol, the choice of base, solvent, temperature, and stoichiometry of the methylating agent are crucial. The use of a strong, non-nucleophilic base like sodium hydride is preferred to ensure complete deprotonation of the diol. Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed to facilitate the reaction.

Table 2: Key Reaction Steps and Conditions in the Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | Methylation of Diol | (3R,4R)-1-Benzyl-3,4-pyrrolidinediol, NaH, CH₃I, THF | (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine | High |

| 2 | N-Debenzylation | (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine, H₂, Pd/C, Ethanol | (3R,4R)-3,4-Dimethoxypyrrolidine | High |

| 3 | Salt Formation | (3R,4R)-3,4-Dimethoxypyrrolidine, HCl in Ether | This compound | Quantitative |

The deprotection of the N-benzyl group is a critical step. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon (Pd/C), is often an effective and milder alternative to direct hydrogenation with hydrogen gas, which may require higher pressures. The choice of catalyst and solvent can significantly impact the reaction time and efficiency.

Finally, the formation of the hydrochloride salt is typically a straightforward and high-yielding process. Dissolving the free base in a suitable solvent, such as diethyl ether or ethyl acetate (B1210297), and treating it with a solution of hydrogen chloride in the same or a compatible solvent, or bubbling hydrogen chloride gas through the solution, leads to the precipitation of the desired salt.

The synthesis of enantiomerically pure this compound is typically achieved through a multi-step process that begins with a readily available chiral starting material to establish the desired stereochemistry. A common and effective strategy utilizes D-tartaric acid as the chiral pool starting material.

A plausible synthetic route commences with the conversion of D-tartaric acid into (3R,4R)-1-benzylpyrrolidine-3,4-diol. This transformation involves condensation with benzylamine followed by reduction. nih.gov The resulting diol, possessing the correct (3R,4R) configuration, serves as a key intermediate. The nitrogen is protected with a benzyl (B1604629) group, which can be removed in a later step.

The next crucial step is the double methylation of the hydroxyl groups to form the dimethoxy ether. This is typically achieved via a Williamson ether synthesis. The N-benzylated diol is treated with a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups, forming a dialkoxide. This is followed by reaction with a methylating agent, commonly methyl iodide (MeI) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is generally performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Following the successful methylation, the N-benzyl protecting group is removed. A standard and effective method for this debenzylation is catalytic transfer hydrogenolysis. This involves treating the N-benzyl-3,4-dimethoxypyrrolidine with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor like ammonium formate or under a hydrogen atmosphere. nih.gov This method is favored for its mild conditions and clean conversion.

The final step is the formation of the hydrochloride salt. The free amine obtained after debenzylation is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in methanol). The desired this compound precipitates as a crystalline solid and can be collected by filtration.

Table 1: Overview of a Potential Synthetic Pathway

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Diol | D-Tartaric acid, Benzylamine, NaBH₄—BF₃·Et₂O | (3R,4R)-1-Benzylpyrrolidine-3,4-diol |

| 2 | O-Methylation | Sodium hydride (NaH), Methyl iodide (MeI), THF | (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine |

| 3 | N-Debenzylation | Palladium on carbon (Pd/C), H₂ or Ammonium formate | (3R,4R)-3,4-Dimethoxypyrrolidine |

Isolation and Purification Techniques for Enantiomerically Pure this compound

Ensuring the enantiomeric purity of the final product is critical. The stereochemical integrity is largely established by the choice of the chiral starting material (D-tartaric acid). However, purification at various stages is essential to remove by-products and ensure high chemical and enantiomeric purity.

Crystallization: Recrystallization is a powerful technique for purifying solid intermediates and the final hydrochloride salt. For the final product, dissolving the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., a mixture of methanol (B129727) and diethyl ether, or isopropanol) and allowing it to cool slowly can yield highly pure crystals, effectively removing soluble impurities. The selection of an appropriate solvent system is crucial for obtaining good recovery and high purity.

Chromatography: Column chromatography is extensively used to purify intermediates, particularly the N-benzylated dimethoxy pyrrolidine. Normal-phase chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from unreacted starting materials and by-products.

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. This analytical technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the retention time of the synthesized product with that of a racemic or enantiomerically enriched standard, the enantiomeric excess (ee) can be accurately determined. For preparative separation, larger scale chiral HPLC can be employed to resolve racemic mixtures, although this is often more costly and complex than a stereospecific synthesis. acs.orgresearchgate.netamanote.com

Table 2: Purification Techniques and Analytical Control

| Stage | Technique | Purpose | Typical Conditions/Parameters |

|---|---|---|---|

| Intermediate Purification | Column Chromatography | Removal of reaction by-products | Stationary Phase: Silica gel; Mobile Phase: Hexane (B92381)/Ethyl Acetate gradient |

| Final Product Isolation | Crystallization | Purification and isolation of the hydrochloride salt | Solvent System: Methanol/Diethyl Ether or Isopropanol (B130326) |

By employing a well-designed stereospecific synthesis and rigorous purification and analytical techniques, this compound can be obtained with high chemical and enantiomeric purity, making it a reliable building block for advanced chemical synthesis.

Advanced Structural Elucidation and Stereochemical Characterization of 3r,4r 3,4 Dimethoxypyrrolidine Hydrochloride

Spectroscopic Analysis for Stereoisomeric Purity and Absolute Configuration

Spectroscopic methods are indispensable for the structural and stereochemical analysis of chiral molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information on atomic connectivity, three-dimensional arrangement, and conformational preferences, which are crucial for verifying the identity and purity of (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its constitution and relative stereochemistry.

Standard ¹H and ¹³C NMR spectra confirm the presence of all expected functional groups. The ¹H NMR spectrum of the trans isomer is expected to be symmetric due to the C₂ axis of symmetry. The protons at C3 and C4 would appear as one signal, and the methoxy (B1213986) protons as another, with the protons at C2 and C5 also being equivalent.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the mapping of the proton connectivity throughout the pyrrolidine (B122466) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom based on its attached proton's chemical shift.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry. It detects protons that are close in three-dimensional space (<5 Å). For the (3R,4R) trans configuration, NOE correlations would be expected between the axial proton on C3 and the axial proton on C2, but not between the protons on C3 and C4 on the same face of the ring, confirming their trans relationship.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for trans-3,4-Dimethoxypyrrolidine Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2, H5 | 3.20 - 3.40 (m) | 49.0 - 51.0 |

| H3, H4 | 3.85 - 4.00 (m) | 78.0 - 80.0 |

| -OCH₃ | 3.35 - 3.45 (s) | 57.0 - 58.0 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of the molecule. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The specific vibrational frequencies are sensitive to these conformational states.

Key vibrational modes for this compound include:

N-H stretching: In the hydrochloride salt, this appears as a broad band in the 2700-3000 cm⁻¹ region.

C-H stretching: Methylene and methine C-H stretches are observed between 2850 and 3000 cm⁻¹.

C-O stretching: Strong bands corresponding to the C-O-C ether linkages are typically found in the 1070-1150 cm⁻¹ region.

Ring vibrations: Complex vibrations involving the pyrrolidine ring structure appear in the fingerprint region (<1500 cm⁻¹).

A more advanced technique, Vibrational Circular Dichroism (VCD) , measures the differential absorption of left and right circularly polarized infrared light. Since VCD is exquisitely sensitive to the three-dimensional arrangement of atoms, it serves as a powerful tool for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum of this compound can be compared with spectra predicted by quantum mechanical calculations (e.g., Density Functional Theory) for the (3R,4R) and (3S,4S) enantiomers. A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.

Table 2: Key FT-IR Absorption Bands for Pyrrolidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H⁺ (amine salt) | 2700 - 3000 (broad) | N-H stretching |

| C-H (alkane) | 2850 - 3000 | CH, CH₂, CH₃ stretching |

| C-O (ether) | 1070 - 1150 (strong) | C-O-C asymmetric stretching |

| CH₂ | 1450 - 1470 | CH₂ scissoring |

Source: Synthesized from general spectroscopic data for pyrrolidine and ether compounds.

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are fundamental to assigning absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. The resulting curve, particularly when it crosses zero at an absorption maximum (a phenomenon known as the Cotton effect), is characteristic of the molecule's stereochemistry. By comparing the ORD curve of an unknown sample to that of a known standard or to theoretical predictions, the absolute configuration can be deduced.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. While the pyrrolidine core of the target molecule does not have a strong chromophore in the accessible UV-Vis range, derivatization with a chromophoric group can be used to generate a measurable CD signal. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. Comparing the experimental CD spectrum to that of related compounds or to quantum chemical calculations allows for unambiguous stereochemical assignment.

Chromatographic Methods for Enantiomeric Excess Determination

While spectroscopy can confirm the structure and absolute configuration, chromatography is the gold standard for quantifying the amount of each enantiomer in a mixture, thereby determining the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of (3R,4R)-3,4-Dimethoxypyrrolidine and its (3S,4S) enantiomer, common strategies include:

Use of Polysaccharide-Based CSPs: Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALCEL® or CHIRALPAK® series) are highly effective for separating a wide range of chiral compounds, including amines.

Mobile Phase Composition: A typical mobile phase would consist of a non-polar solvent like hexane (B92381) or heptane, a more polar alcohol modifier like isopropanol (B130326) or ethanol, and a basic additive such as diethylamine (B46881) or triethylamine (B128534) to improve peak shape and reduce tailing for the amine analyte.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Expected Outcome | Baseline separation of (3R,4R) and (3S,4S) enantiomers |

Note: This is an exemplary method; actual conditions require optimization.

Ultra-Performance Liquid Chromatography (UPLC) is a modern advancement in liquid chromatography that utilizes columns packed with smaller particles (<2 µm). This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC.

The main advantages of using UPLC for determining the enantiomeric excess of this compound include:

Faster Analysis Times: Run times can be reduced from over 10-15 minutes in HPLC to just 1-3 minutes in UPLC, dramatically increasing sample throughput.

Improved Resolution: The higher efficiency of UPLC columns allows for better separation of the enantiomeric peaks, which is especially useful for accurately quantifying very high enantiomeric excess values (e.g., >99.5% e.e.).

Reduced Solvent Consumption: The lower flow rates and shorter run times make UPLC a more environmentally friendly and cost-effective technique.

Methods developed for chiral HPLC can often be transferred to UPLC systems with appropriate scaling of flow rates and gradient times, providing a superior analytical solution for quality control and purity assessment.

Mass Spectrometry for Molecular Confirmation

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, are not available in the reviewed scientific literature. While general fragmentation patterns for pyrrolidine derivatives are known, applying these to the specific molecule of interest without experimental verification would be speculative. A proper mass spectrometric analysis would be essential to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, and tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation patterns, offering insights into the molecule's structure.

X-ray Crystallography for Solid-State Structure and Stereochemistry

No published X-ray crystallography studies for this compound were found. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would confirm the absolute stereochemistry of the chiral centers at the C3 and C4 positions as (R,R). It would also provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring in the solid state. Furthermore, the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the pyrrolidinium (B1226570) nitrogen, would be elucidated. Without experimental data, a detailed description and data table of the crystal structure are not possible.

Mechanistic Studies Involving 3r,4r 3,4 Dimethoxypyrrolidine Hydrochloride and Its Analogues

Reaction Mechanism Elucidation in Transformative Processes

The elucidation of reaction mechanisms for catalysts incorporating the (3R,4R)-disubstituted pyrrolidine (B122466) framework often reveals common organocatalytic pathways, such as enamine and iminium ion catalysis. These mechanisms are particularly prevalent in reactions involving carbonyl compounds.

A significant analogue, (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, which features the same core (3R,4R) stereochemistry, has been studied as an organocatalyst in the asymmetric aldol (B89426) condensation of cyclohexanone (B45756) with p-nitrobenzaldehyde. sciforum.netmdpi.com The mechanism is understood to proceed through an enamine catalysis pathway, a well-established mode of action for proline and its derivatives. sciforum.netmdpi.com In this cycle, the secondary amine of the pyrrolidine catalyst first reacts with a ketone (the nucleophile) to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself. The chiral environment created by the (3R,4R)-disubstituted backbone then directs the enamine's attack on the electrophile (an aldehyde), leading to the formation of a carbon-carbon bond with high stereocontrol. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. mdpi.com

In other contexts, mechanistic principles such as neighboring-group participation have been invoked to explain stereochemical outcomes in reactions involving the synthesis of (3R,4R)-dihydroxypyrrolidine derivatives. nih.gov For instance, in the stereoselective amination of certain acyclic precursors to form the pyrrolidine ring, the mechanism is proposed to involve the neighboring-group effect, which leads to the retention of stereochemistry at a key center. nih.gov This principle highlights how the substituents on the precursor to the pyrrolidine ring can actively participate in the reaction to direct the stereochemical outcome of the cyclization process.

Role of Chirality in Directing Reaction Pathways and Stereochemical Outcomes

The absolute configuration of the stereocenters on the pyrrolidine ring is paramount in determining the stereochemical outcome of a catalyzed reaction. The (3R,4R) configuration creates a specific three-dimensional arrangement of the substituents, which in turn dictates how substrates can approach the catalytic site. This principle of chiral recognition is fundamental to asymmetric catalysis.

In the case of the aldol reaction catalyzed by the (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid analogue, the bulky silyloxy groups at the C3 and C4 positions effectively shield one face of the enamine intermediate. sciforum.netmdpi.com This steric hindrance forces the incoming aldehyde to approach from the less hindered face, leading to the preferential formation of one enantiomer of the product. The result is a highly controlled stereochemical outcome, with reported enantiomeric excesses (ee) of 99% and high diastereomeric ratios (dr) of 25:1 for the anti product. sciforum.net

The critical role of this specific stereochemistry extends beyond catalysis into molecular recognition in biological systems. Studies on 1,3,4-trisubstituted pyrrolidines as CCR5 receptor antagonists have shown that biological activity is highly dependent on the absolute stereochemistry of the pyrrolidine core. researchgate.net This demonstrates that the defined spatial arrangement of substituents in a (3R,4R) or (3S,4S) scaffold is crucial for precise interaction with a chiral binding pocket, a principle that is directly transferable to the interaction between a chiral catalyst and its substrates in a transition state assembly. researchgate.net The rigidity and defined conformation of the (3R,4R)-pyrrolidine backbone pre-organizes the catalytic moiety and the substrate, lowering the activation energy for the desired stereochemical pathway while raising it for undesired pathways.

Catalytic Cycles and Intermediates in Reactions Utilizing (3R,4R)-3,4-Dimethoxypyrrolidine Derivatives

The catalytic cycles involving derivatives of (3R,4R)-3,4-dimethoxypyrrolidine are best exemplified by the enamine catalysis pathway, as seen with its close analogues in the aldol reaction.

The generally accepted catalytic cycle for the proline-type catalyzed aldol reaction can be described in the following steps:

Enamine Formation: The secondary amine of the (3R,4R)-pyrrolidine derivative catalyst reacts with a ketone substrate (e.g., cyclohexanone) in a condensation reaction, eliminating a molecule of water to form a chiral enamine intermediate. This is the key activation step, increasing the nucleophilicity of the α-carbon of the ketone.

Stereoselective C-C Bond Formation: The enamine, with its stereochemistry dictated by the catalyst's (3R,4R) backbone, attacks an aldehyde substrate (e.g., p-nitrobenzaldehyde). The catalyst's chiral scaffold directs this attack to occur preferentially on one of the aldehyde's enantiotopic faces, establishing the new stereocenters in a highly controlled manner. This occurs via a six-membered, chair-like transition state, often involving a hydrogen bond between the catalyst's carboxyl group (if present) and the aldehyde.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This step breaks the bond between the product and the catalyst, releasing the chiral aldol product and regenerating the free secondary amine of the catalyst. The regenerated catalyst can then enter a new catalytic cycle.

The key intermediates in this cycle are the chiral enamine and the subsequent iminium ion formed after the aldol addition. The stability and conformation of these intermediates, which are directly influenced by the (3R,4R)-dimethoxy or similar substituents, are crucial for the high fidelity of the stereochemical information transfer.

The following table presents the results from an asymmetric aldol reaction using a close analogue, demonstrating the effectiveness of the (3R,4R)-pyrrolidine scaffold in controlling stereochemistry.

| Catalyst | Reaction | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Cyclohexanone + p-Nitrobenzaldehyde | 86 | 25:1 | 99 (for anti) | sciforum.netmdpi.com |

Applications of 3r,4r 3,4 Dimethoxypyrrolidine Hydrochloride in Complex Organic Synthesis

Chiral Auxiliary in Asymmetric Transformations

The well-defined stereochemistry of (3R,4R)-3,4-dimethoxypyrrolidine hydrochloride makes it an effective chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another. The auxiliary is then removed, yielding an enantiomerically enriched product.

The pyrrolidine (B122466) ring of this compound, with its C2 symmetry, provides a rigid framework that can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face. This steric control is crucial for achieving high levels of stereoselectivity. For instance, when attached to a carbonyl group, the dimethoxy groups at the 3 and 4 positions can influence the trajectory of nucleophilic attack, leading to the preferential formation of one stereoisomer.

Table 1: Examples of Asymmetric Transformations Utilizing Pyrrolidine-Based Chiral Auxiliaries

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| Alkylation | Prochiral enolate | Alkyl halide | >95% |

| Aldol (B89426) Reaction | Acyl-pyrrolidine | Aldehyde | Up to 98% |

| Diels-Alder Reaction | Acryloyl-pyrrolidine | Diene | >90% |

| Michael Addition | α,β-Unsaturated acyl-pyrrolidine | Grignard reagent | Up to 99% |

Note: This table represents typical results for pyrrolidine-based chiral auxiliaries and serves as an illustrative example of the potential of this compound in similar transformations.

Building Block for Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic scaffolds. The pyrrolidine ring is a common motif in many natural products and pharmaceutically active compounds. The nitrogen atom of the pyrrolidine can be readily functionalized, and the methoxy (B1213986) groups can be either retained for their electronic and steric properties or transformed into other functional groups.

This compound serves as a chiral pool starting material, meaning that its inherent chirality is carried through a synthetic sequence to impart chirality to the final product. This is a highly efficient strategy for the synthesis of enantiomerically pure compounds. For example, the secondary amine can participate in condensation reactions to form fused ring systems, or it can be a nucleophile in ring-opening reactions of epoxides, leading to the formation of substituted pyrrolidines with diverse functionalities.

Precursor to Biologically Relevant Molecules and Chirally Pure Compounds

The pyrrolidine nucleus is a key structural feature in a wide array of biologically active molecules, including alkaloids, amino acids, and antiviral drugs. This compound, with its defined stereochemistry, is a valuable precursor for the synthesis of such compounds in their chirally pure forms. The stereochemical integrity of the final product is often critical for its biological activity, as different enantiomers can have vastly different pharmacological effects.

For instance, derivatives of this compound can be elaborated into analogues of natural products that exhibit enzyme inhibitory activity or act as receptor antagonists. The synthesis of novel nucleoside analogues, where a modified sugar ring is replaced by a pyrrolidine scaffold, is an active area of research in the development of new antiviral and anticancer agents.

Table 2: Classes of Biologically Active Molecules Incorporating the Pyrrolidine Moiety

| Class of Compound | Biological Activity | Example |

| Alkaloids | Various, including CNS activity | Nicotine |

| Iminosugars | Glycosidase inhibitors | 1,4-dideoxy-1,4-imino-D-arabinitol |

| Antiviral Nucleoside Analogues | Viral replication inhibitors | Adefovir |

| Proline Analogues | Enzyme inhibitors | Captopril |

Role in the Synthesis of Specific Pharmaceutical Intermediates and Advanced Materials

The utility of this compound extends to the synthesis of specific intermediates required for the production of pharmaceuticals. Its chiral nature is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where only one enantiomer is therapeutically effective. By using this chiral building block, complex multi-step syntheses can be streamlined, avoiding costly and often difficult chiral resolution steps later in the synthetic route.

Beyond pharmaceuticals, chiral pyrrolidine derivatives are finding applications in the field of advanced materials. They can be incorporated into polymers to create chiral stationary phases for chromatography, which are used to separate enantiomers. Furthermore, they can be used as ligands for asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product.

Theoretical and Computational Chemistry Approaches to 3r,4r 3,4 Dimethoxypyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can elucidate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying reaction mechanisms by mapping out the potential energy surface of a reaction. For (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride, DFT could be employed to investigate the synthetic routes to its formation or potential degradation pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction's feasibility and kinetics can be obtained.

For instance, a hypothetical DFT study on a key synthetic step, such as the introduction of the methoxy (B1213986) groups, would involve locating the transition state structure and calculating its energy barrier. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and the influence of the surrounding solvent on its structure and dynamics. mdpi.com

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field, and the classical equations of motion are solved iteratively to generate a trajectory of the system's evolution. Analysis of this trajectory can reveal the preferred conformations of the pyrrolidine (B122466) ring and the methoxy side chains, as well as the dynamics of their interconversion. Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules, such as hydrogen bonding patterns. researchgate.net

Table 3: Hypothetical Conformational Analysis from MD Simulations

| Dihedral Angle | Most Populous Range (degrees) |

| C2-C3-C4-C5 | 15 to 35 |

| H3-C3-O-CH₃ | -70 to -50 |

| H4-C4-O-CH₃ | 50 to 70 |

Note: Data is hypothetical and for illustrative purposes.

Docking and Molecular Modeling Studies of Compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be used to investigate its potential interactions with biological targets, such as enzymes or receptors. This is particularly relevant if the compound is being explored for its therapeutic potential.

The process involves generating a three-dimensional structure of the target protein and then using a scoring function to evaluate different binding poses of the ligand within the active site. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. The insights gained from docking can guide the design of new analogs with improved potency and selectivity.

Table 4: Hypothetical Docking Results against a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -7.2 |

| Key Interacting Residues | Asp121, Phe345, Tyr89 |

| Predicted Interaction Types | Hydrogen bond with Asp121, π-π stacking with Phe345 |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods can also be used to predict the spectroscopic signatures and chiroptical properties of chiral molecules like this compound. Chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are particularly sensitive to the three-dimensional arrangement of atoms in a molecule and can be used to determine its absolute configuration.

Time-dependent density functional theory (TD-DFT) is a common method for predicting ECD spectra, which arise from the differential absorption of left and right circularly polarized light. By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned.

Table 5: Hypothetical Predicted Chiroptical Properties

| Property | Wavelength (nm) | Predicted Sign |

| Electronic Circular Dichroism | 210 | Positive |

| Vibrational Circular Dichroism | 2950 cm⁻¹ | Negative |

Note: Data is hypothetical and for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride to ensure correct stereochemistry?

- Methodological Answer : The synthesis requires precise control of stereochemistry at the 3R and 4R positions. A common approach involves starting with a chiral precursor (e.g., a diol or amino alcohol) and employing protecting groups (e.g., Boc or benzyl) to prevent racemization during functionalization. For example, amination steps may use Mitsunobu reactions or enzymatic catalysis to retain configuration. Resolution of enantiomers via chiral HPLC or diastereomeric salt formation is critical if intermediates lack stereochemical purity. Post-synthesis, characterization by polarimetry and chiral GC/HPLC validates enantiomeric excess .

Q. How can spectroscopic techniques confirm the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - COSY and NOESY, identifies spatial correlations between protons to confirm the relative configuration. X-ray crystallography provides absolute stereochemistry by resolving the crystal lattice. For example, coupling constants (-values) between axial and equatorial protons in the pyrrolidine ring can distinguish cis/trans configurations. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. What are the recommended storage conditions for this compound to maintain stability?

- Methodological Answer : The compound should be stored at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Lyophilization or desiccant-packed containers are recommended for long-term storage. Periodic purity checks via HPLC or TLC are advised to monitor stability, especially if exposed to light or moisture .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a chiral building block for synthesizing bioactive molecules, particularly in CNS drug development. The dimethoxy groups enhance solubility and influence pharmacokinetic properties. Applications include:

- Receptor-targeted ligands : Modulating dopamine or serotonin receptors due to pyrrolidine’s conformational rigidity.

- Enzyme inhibitors : Acting as a scaffold for protease or kinase inhibitors.

Comparative studies with analogs (e.g., (3S,4S)-isomer) highlight stereospecific interactions with biological targets .

Advanced Research Questions

Q. How do variations in substituent groups on the pyrrolidine ring affect the compound’s biological activity?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

- Electron-withdrawing groups (e.g., Cl, CF) : Increase metabolic stability but may reduce bioavailability.

- Methoxy vs. hydroxyl groups : Methoxy enhances lipophilicity, improving blood-brain barrier penetration.

Computational docking and free-energy perturbation (FEP) simulations predict binding affinities to targets like GPCRs. Experimental validation uses radioligand binding assays or cellular functional assays (e.g., cAMP modulation) .

Q. What strategies resolve contradictions in biological activity data between stereoisomers of dimethoxypyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Strategies include:

- Enantioselective synthesis : Pure (3R,4R) and (3S,4S) isomers are tested in parallel.

- Pharmacokinetic profiling : Compare plasma half-life, tissue distribution, and metabolite formation.

- Target validation : CRISPR knockouts or siRNA silencing confirm stereospecific pathways.

For example, (3R,4R)-isomers may show higher affinity for serotonin receptors, while (3S,4S) isomers bind preferentially to dopamine receptors .

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer : Key optimizations include:

- Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.

- Mild bases : Use Hünig’s base instead of strong bases like NaOH.

- Enzymatic catalysis : Lipases or transaminases for stereoretentive transformations.

Monitoring reaction progress with chiral HPLC ensures minimal racemization. Post-synthetic purification via flash chromatography or recrystallization further enhances enantiomeric purity .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models map binding poses and energy landscapes. Tools like AutoDock Vina or Schrödinger’s Glide predict docking scores. Free-energy calculations (e.g., MM/PBSA) quantify binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.